rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
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Overview
Description
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an amino group and a dioxolane ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the amino and dioxolane functionalities. One common method involves the use of amino alcohols and dioxolane derivatives under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride
Uniqueness
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a dioxolane ring. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
CAS No. |
176967-01-4 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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